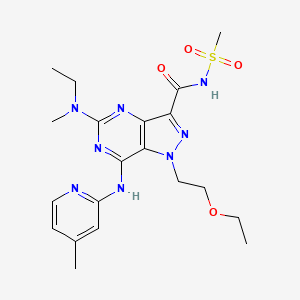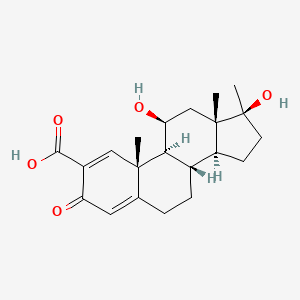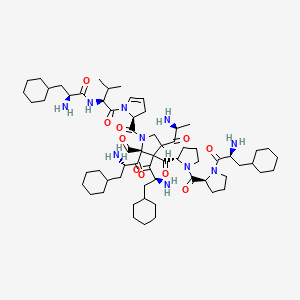
1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)
Übersicht
Beschreibung
PF-00489791 ist ein potenter Inhibitor der Phosphodiesterase 5A mit einem IC50-Wert von 1,5 nM . Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht, darunter Bluthochdruck, diabetische Nephropathie und Raynaud-Syndrom . Es verstärkt die Relaxation der Blutgefäße in der Niere, wodurch der Blutdruck gesenkt und die Nierenfunktion verbessert wird .
Vorbereitungsmethoden
Die Synthese von PF-00489791 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität und Konsistenz der Verbindung zu erhalten .
Analyse Chemischer Reaktionen
PF-00489791 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Medizin: PF-00489791 hat sich bei der Behandlung von Erkrankungen wie Bluthochdruck, diabetischer Nephropathie und Raynaud-Syndrom als vielversprechend erwiesen.
Wirkmechanismus
PF-00489791 entfaltet seine Wirkung, indem es die Phosphodiesterase 5A hemmt, ein Enzym, das für den Abbau von cyclischem Guanosinmonophosphat (cGMP) verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht PF-00489791 den cGMP-Spiegel, was zur Relaxation der glatten Muskelzellen in den Blutgefäßen führt . Diese Relaxation führt zu Vasodilatation, reduziertem Blutdruck und verbessertem Blutfluss . Zu den beteiligten molekularen Zielen und Signalwegen gehört der Stickstoffmonoxid-cGMP-Signalweg, der eine entscheidende Rolle für die Gefäßhomöostase spielt .
Wirkmechanismus
PF-00489791 exerts its effects by inhibiting phosphodiesterase 5A, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) . By inhibiting this enzyme, PF-00489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells in blood vessels . This relaxation results in vasodilation, reduced blood pressure, and improved blood flow . The molecular targets and pathways involved include the nitric oxide-cGMP signaling pathway, which plays a crucial role in vascular homeostasis .
Vergleich Mit ähnlichen Verbindungen
PF-00489791 ist einzigartig in seiner lang anhaltenden Inhibition der Phosphodiesterase 5A, die es von anderen ähnlichen Verbindungen unterscheidet . Einige ähnliche Verbindungen umfassen:
Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu Sildenafil, eingesetzt für ähnliche Indikationen.
Vardenafil: Ein weiterer Phosphodiesterase 5A-Inhibitor mit einem ähnlichen Wirkmechanismus.
Die Einzigartigkeit von PF-00489791 liegt in seiner spezifischen Anwendung bei Erkrankungen wie diabetischer Nephropathie und seinem Potenzial für breitere therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853003-48-2 | |
| Record name | PF-00489791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00489791 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-00489791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














